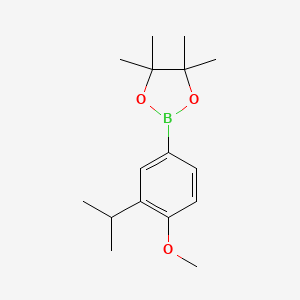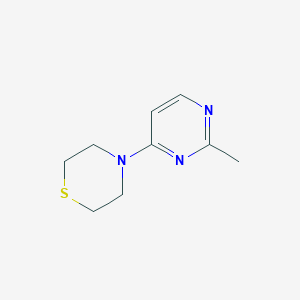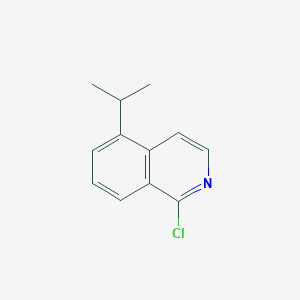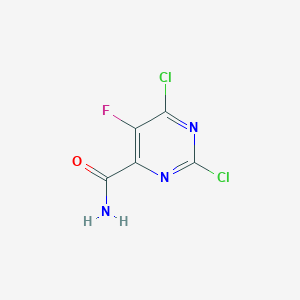![molecular formula C11H23N3O B1460400 1-[4-(2-アミノエチル)ピペラジン-1-イル]-2,2-ジメチルプロパン-1-オン CAS No. 1018527-29-1](/img/structure/B1460400.png)
1-[4-(2-アミノエチル)ピペラジン-1-イル]-2,2-ジメチルプロパン-1-オン
説明
1-[4-(2-Aminoethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one is a useful research compound. Its molecular formula is C11H23N3O and its molecular weight is 213.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(2-Aminoethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(2-Aminoethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
腐食抑制
AEPは、腐食抑制の研究のための様々な反応で使用されています . 工業現場では、金属の腐食を防ぐために使用されることが多く、機械や設備の寿命を延ばすことができます .
生物活性
AEPは、生物活性の研究に使用されています . 様々な生物学的標的に結合するリガンドとして作用することができ、生化学および薬理学研究の幅広い分野で役立ちます .
金属リガンド効果の触媒作用への影響
AEPは、金属リガンド効果の触媒作用への影響を研究するために使用されます . これは、化合物と金属イオンの相互作用を観察することで、研究者が触媒プロセスを理解し改善するのに役立ちます .
エポキシ硬化
AEPは、エポキシ硬化に使用されます . エポキシ樹脂と反応して、硬く耐久性のある材料を形成することができます。 これは、特にコーティング、接着剤、複合材料の製造に役立ちます .
表面活性化
AEPは、表面活性化に使用されます . このプロセスでは、材料の表面を改質して、その接着特性を向上させます。 これは、特にコーティングと接着剤の分野で役立ちます .
アスファルト添加剤
AEPは、アスファルト添加剤として使用されます . アスファルトの特性を向上させ、耐久性と耐摩耗性を高めることができます .
潤滑油および燃料添加剤
AEPは、潤滑油および燃料添加剤に使用されます . これらの製品のパフォーマンスを向上させ、潤滑特性を強化し、燃費を向上させることができます .
ポリアミド樹脂およびウレタン化学薬品
AEPは、ポリアミド樹脂およびウレタン化学薬品の製造に使用されます . これらの材料は、プラスチック、フォーム、コーティングの製造など、幅広い用途があります .
特性
IUPAC Name |
1-[4-(2-aminoethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-11(2,3)10(15)14-8-6-13(5-4-12)7-9-14/h4-9,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDAOXGHUBVCCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(6-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluoro-benzoic acid](/img/structure/B1460317.png)

![[1-(difluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1460326.png)
![4-Thiazolidinone, 5-[[4-(2-methoxyethoxy)phenyl]methylene]-2-thioxo-](/img/structure/B1460327.png)

![9lambda6-Thia-3-azabicyclo[4.2.1]nonane-4,9,9-trione](/img/structure/B1460330.png)
![3-([(4-Bromophenyl)sulfanyl]-methyl)benzoyl chloride](/img/structure/B1460331.png)
![1-[(3,5-Difluorophenyl)methyl]azetidin-3-amine dihydrochloride](/img/structure/B1460332.png)

![2-{[(tert-Butoxy)carbonyl]amino}-3-(2-fluoro-4-methylphenyl)propanoic acid](/img/structure/B1460335.png)



![9-[2-(methylamino)ethyl]-9H-purin-6-amine, trifluoroacetic acid](/img/structure/B1460340.png)
